4-Chloropyridine-2,6-dicarbonitrile
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Overview
Description
4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic compound . It is used as a substrate to prepare chiral dialkylaminopyridines bearing a C-2 hydroxyalkyl group via biocatalysis .
Synthesis Analysis
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C .Molecular Structure Analysis
The molecular formula of 4-Chloropyridine-2,6-dicarbonitrile is C7H2ClN3 . The InChI code is 1S/C7H2ClN3/c8-5-1-6 (3-9)11-7 (2-5)4-10/h1-2H .Chemical Reactions Analysis
The reaction of 2-chloropyridine-3,4-dicarbonitrile derivatives with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C produces 2-arylaminopyridine-3,4-dicarbonitriles .Physical And Chemical Properties Analysis
4-Chloropyridine-2,6-dicarbonitrile is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 163.56 g/mol .Scientific Research Applications
Solar Cells and Photovoltaics
4CP has been investigated for its use in solar cells due to its high efficiency. As a ruthenium (II) complex, it acts as an efficient acceptor for singlet excitation. Its long fluorescence lifetime makes it a promising candidate for enhancing energy conversion in photovoltaic devices .
Safety and Hazards
4-Chloropyridine-2,6-dicarbonitrile is classified as dangerous. It has hazard statements H302+H312;H315;H319;H331;H335, which indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
4-chloropyridine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWVPUACGCUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,6-dicarbonitrile |
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